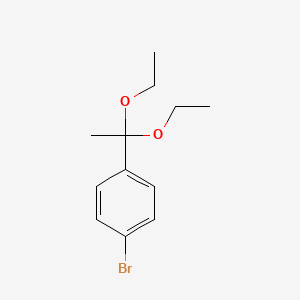

1-Bromo-4-(1,1-diethoxyethyl)benzene

Description

1-Bromo-4-(1,1-diethoxyethyl)benzene (CAS: 61390-40-7) is a brominated aromatic compound featuring a diethoxyethyl substituent at the para position of the benzene ring. Its molecular formula is C₁₂H₁₇BrO₂, with a molecular weight of 273.17 g/mol (). The diethoxyethyl group (-CH(OCH₂CH₃)₂) serves as a protected aldehyde precursor, making this compound valuable in synthetic organic chemistry for controlled aldehyde generation under acidic hydrolysis.

Properties

IUPAC Name |

1-bromo-4-(1,1-diethoxyethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-4-14-12(3,15-5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGZPBKZYURLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C1=CC=C(C=C1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571462 | |

| Record name | 1-Bromo-4-(1,1-diethoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61390-40-7 | |

| Record name | 1-Bromo-4-(1,1-diethoxyethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,1-diethoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1,1-diethoxyethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,1-diethoxyethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

Substitution Products: New aromatic compounds with various functional groups.

Oxidation Products: Ketones or aldehydes depending on the specific reaction conditions.

Scientific Research Applications

1-Bromo-4-(1,1-diethoxyethyl)benzene has a wide range of applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

Drug Development: Researchers explore its potential as an intermediate in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1,1-diethoxyethyl)benzene in chemical reactions involves its role as an electrophile due to the presence of the bromine atom. In electrophilic aromatic substitution reactions, the bromine atom is replaced by other nucleophiles, facilitated by catalysts and specific reaction conditions . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) |

|---|---|---|---|---|

| This compound | 61390-40-7 | C₁₂H₁₇BrO₂ | 273.17 | Diethoxyethyl (-CH(OCH₂CH₃)₂) |

| 1-Bromo-4-(1,1-difluoroethyl)benzene | 1000994-95-5 | C₈H₇BrF₂ | 221.04 | Difluoroethyl (-CF₂CH₃) |

| 1-Bromo-4-(methoxymethyl)benzene | - | C₈H₉BrO | 201.06 | Methoxymethyl (-CH₂OCH₃) |

| 1-Bromo-4-(1,1-dimethylheptyl)-2-benzyloxybenzene | - | C₂₂H₂₇BrO | 387.36 | Dimethylheptyl (-C(CH₃)₂C₅H₁₁), Benzyloxy (-OCH₂C₆H₅) |

| 1-Bromo-4-ethoxybenzene | 588-96-5 | C₈H₉BrO | 201.06 | Ethoxy (-OCH₂CH₃) |

| 1-Bromo-4-(2-ethynyl-3-thienyl)benzene | - | C₁₁H₇BrS | 251.15 | Ethynylthienyl (-C≡C-C₃H₂S) |

Key Observations :

- Steric and Electronic Effects : The diethoxyethyl group in the target compound is bulkier and more electron-rich compared to smaller substituents like ethoxy or methoxymethyl (). This steric bulk may hinder electrophilic substitution reactions but stabilize intermediates in nucleophilic substitutions.

- Fluorinated Analogs : 1-Bromo-4-(1,1-difluoroethyl)benzene () exhibits enhanced electrophilicity due to the electron-withdrawing -CF₂ group, contrasting with the electron-donating diethoxyethyl group.

Challenges :

Reactivity Insights :

- The diethoxyethyl group’s hydrolytic lability contrasts with the stability of methoxymethyl or difluoroethyl groups, enabling selective deprotection ().

- Fluorinated analogs exhibit unique reactivity in cross-couplings due to strong C-F bonds ().

Research Findings and Challenges

- Regioselectivity : Steric hindrance from bulky substituents (e.g., dimethylheptyl) directs bromination to specific positions (). For the target compound, the diethoxyethyl group’s size may similarly influence reaction sites.

- Grignard Failures : Bulky substituents like dimethylheptyl impede Grignard reagent formation, highlighting the need for optimized conditions ().

- Yield Optimization : Use of Weinreb amide intermediates improves yields in benzyloxy/methoxy-protected analogs (), suggesting applicability to diethoxyethyl derivatives.

Biological Activity

1-Bromo-4-(1,1-diethoxyethyl)benzene is an organic compound characterized by its bromobenzene structure with a diethoxyethyl substituent. This compound has garnered interest in various fields of chemical biology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

- Molecular Formula : C₉H₁₁BrO₂

- Molecular Weight : 215.09 g/mol

- CAS Number : 1632289-26-9

- Structure : The compound features a bromine atom attached to a benzene ring, with a diethoxyethyl group providing significant steric and electronic effects.

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures may exhibit:

- Antimicrobial Activity : Potential efficacy against bacterial and fungal strains.

- Anticancer Properties : Ability to induce apoptosis in cancer cells through various signaling pathways.

- Enzyme Inhibition : Interaction with metabolic enzymes, potentially affecting pathways involved in drug metabolism.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of brominated compounds, including this compound. Results indicated that these compounds showed significant inhibition against Gram-positive bacteria, suggesting a potential role as antibacterial agents.

- Anticancer Studies : In vitro studies have demonstrated that similar brominated benzene derivatives can induce apoptosis in human cancer cell lines. The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

- Enzyme Interaction : Research has shown that halogenated compounds can act as inhibitors for specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Data Table of Biological Activities

| Biological Activity | Target Organism/Cell Line | Method of Study | Findings |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk diffusion | Significant inhibition observed |

| Anticancer | HeLa cells | MTT assay | Induced apoptosis at IC50 values |

| Enzyme Inhibition | Cytochrome P450 | Enzyme assays | Competitive inhibition noted |

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential utility in developing new therapeutic agents. The compound's ability to modulate enzyme activity suggests that it could be explored further for applications in treating infections or cancer.

Toxicology and Safety Profile

While the biological activities are promising, it is essential to consider the safety profile of this compound. Preliminary toxicity studies indicate that brominated compounds can exhibit skin irritation and potential cytotoxicity at higher concentrations. Therefore, further toxicological assessments are necessary to establish safe usage parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.